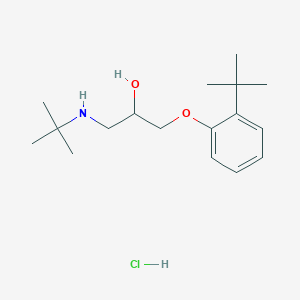
ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. EBP is a piperidine derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
作用機序
The mechanism of action of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant and anti-inflammatory properties, as mentioned previously. It has also been shown to have analgesic properties, which could make it a potential treatment for pain. Additionally, this compound has been shown to have anxiolytic properties, which could make it a potential treatment for anxiety disorders.
実験室実験の利点と制限
One advantage of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate is that it is relatively easy to synthesize using palladium-catalyzed cross-coupling reactions. Another advantage is that it has been shown to have various pharmacological properties, which could make it a potential treatment for various diseases. One limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is to conduct more preclinical and clinical studies to determine the safety and efficacy of this compound in humans. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its pharmacological properties.
合成法
The synthesis of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate can be achieved through the palladium-catalyzed cross-coupling reaction between 4-ethylbenzyl chloride and piperidine-2-carboxylic acid ethyl ester. This reaction produces this compound as the main product, along with some byproducts. The process involves the use of palladium as a catalyst, and various solvents such as ethanol or dichloromethane.
科学的研究の応用
Ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate has been studied for its potential applications in pharmacology and medicinal chemistry. One study found that this compound has anticonvulsant properties, which could make it a potential treatment for epilepsy. Another study found that this compound has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
ethyl 1-[(4-ethylphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-14-8-10-15(11-9-14)13-18-12-6-5-7-16(18)17(19)20-4-2/h8-11,16H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILKAMUFEZPNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCCC2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)


![ethyl 4-[(2-hydroxypropyl)amino]-8-methoxy-3-quinolinecarboxylate](/img/structure/B4938879.png)


![1-cyclohexyl-2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4938906.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938918.png)
